Product packaging for 6-Hydroxy Duloxetine(Cat. No.:CAS No. 741693-76-5)

6-Hydroxy Duloxetine

Katalognummer: B049810
CAS-Nummer: 741693-76-5
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: LEIFDHLVPBJTIV-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

6-Hydroxy Duloxetine is a key oxidative metabolite of the widely used antidepressant Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). This compound is an essential reference standard for researchers conducting in vitro and in vivo metabolic studies, enabling the precise identification and quantification of Duloxetine's biotransformation pathways. Its primary research value lies in elucidating the pharmacokinetic profile, metabolic fate, and potential active metabolites of Duloxetine, which is critical for understanding inter-individual variability in drug response and for investigating drug-drug interactions. By utilizing this compound, scientists can advance studies in neuropharmacology, toxicology, and drug development, particularly those focused on the mechanisms of SSNRIs and the complex biochemistry of mood disorders. This high-purity analytical standard is indispensable for accurate LC-MS, GC-MS, and HPLC analyses in both academic and industrial research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO2S B049810 6-Hydroxy Duloxetine CAS No. 741693-76-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-19-10-9-17(18-6-3-11-22-18)21-16-5-2-4-13-12-14(20)7-8-15(13)16/h2-8,11-12,17,19-20H,9-10H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIFDHLVPBJTIV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biotransformation Pathways and Enzymatic Mechanisms of 6 Hydroxy Duloxetine Formation

Hepatic Metabolism of Duloxetine (B1670986) and Hydroxylation at the Naphthyl Ring

Duloxetine undergoes extensive hepatic metabolism, with oxidation of the naphthyl ring being a primary biotransformation pathway. droracle.airesearchgate.netnih.gov This oxidative process results in the formation of several hydroxylated metabolites, including 4-hydroxy duloxetine, 5-hydroxy duloxetine, and 6-hydroxy duloxetine. researchgate.netclinpgx.orgdrugbank.comclinpgx.org These reactions are catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases, which are heme-containing enzymes primarily found in the smooth endoplasmic reticulum of hepatocytes. winona.eduwinona.edu The introduction of a hydroxyl group onto the naphthyl ring significantly increases the polarity of the duloxetine molecule, preparing it for subsequent conjugation reactions.

CYP1A2 is the predominant enzyme involved in the metabolism of duloxetine. droracle.ainih.govnih.gov Clinical and in vitro studies have consistently demonstrated that CYP1A2 plays a more significant role than CYP2D6 in the systemic exposure and oxidative metabolism of duloxetine. researchgate.netnih.gov This is evidenced by drug interaction studies where the co-administration of duloxetine with potent CYP1A2 inhibitors, such as fluvoxamine (B1237835), leads to a substantial increase in duloxetine's plasma concentration and area under the curve (AUC). clinpgx.orgnih.govdroracle.ai The enzyme catalyzes the oxidation at the 4, 5, and 6 positions of the naphthyl ring. researchgate.netclinpgx.orgdrugbank.com

The CYP2D6 isozyme also plays a significant role in the metabolism of duloxetine, although it is considered a secondary pathway compared to CYP1A2. droracle.aidroracle.ainih.gov Duloxetine is both a substrate and a moderate inhibitor of CYP2D6. droracle.ainih.gov This enzyme contributes to the formation of the hydroxylated metabolites of duloxetine. researchgate.netclinpgx.orgpgkb.org The clinical relevance of this pathway is highlighted by the impact of CYP2D6 genetic polymorphisms on duloxetine concentrations. droracle.ai Individuals classified as CYP2D6 poor metabolizers (PMs) may exhibit significantly higher plasma concentrations of duloxetine compared to normal metabolizers, which can influence the drug's effects. droracle.aipgkb.orgoslomet.nonih.gov Conversely, co-administration with a potent CYP2D6 inhibitor like paroxetine (B1678475) can moderately increase duloxetine's AUC. nih.govpgkb.org

Summary of Cytochrome P450 Isozyme Contributions to Duloxetine Hydroxylation
CYP IsozymeRole in Duloxetine MetabolismKey Research Findings
CYP1A2 Major/PredominantPrimarily responsible for the oxidation of the naphthyl ring. droracle.ainih.govnih.gov Potent inhibitors of CYP1A2 significantly increase duloxetine plasma concentrations. nih.govdroracle.ai
CYP2D6 Significant/SecondaryContributes to hydroxylation; duloxetine is both a substrate and a moderate inhibitor. droracle.ainih.gov Genetic polymorphisms can significantly alter duloxetine plasma levels. droracle.aioslomet.nonih.gov
CYP2C9 MinorIdentified as a minor contributor to the formation of 5-hydroxy duloxetine. drugbank.com

The direct precursor for the formation of this compound is the parent duloxetine molecule. The enzymatic mechanism involves a direct attack on the naphthyl ring, a process known as aromatic hydroxylation. This is a classic Phase I metabolic reaction mediated by cytochrome P450 enzymes. winona.edu The reaction introduces a hydroxyl (-OH) group at the 6-position of the naphthyl structure, transforming duloxetine into this compound. This metabolite serves as a key intermediate for subsequent metabolic steps. researchgate.netnih.gov

Role of Cytochrome P450 Monooxygenases in 6-Hydroxylation

Downstream Metabolic Fates of this compound

Following its formation, this compound does not accumulate in the body but is rapidly subjected to further biotransformation. These downstream pathways involve additional oxidation and subsequent Phase II conjugation reactions, which further increase the water solubility of the metabolites, facilitating their excretion. researchgate.netnih.govclinpgx.org

The 6-hydroxy metabolite, along with the 5-hydroxy metabolite, can proceed through a catechol intermediate. drugbank.com This catechol form can then be methylated to produce 5-hydroxy, 6-methoxy duloxetine. drugbank.com This methoxylated intermediate subsequently undergoes conjugation, primarily with sulfate (B86663), to form the sulfate conjugate of 5-hydroxy, 6-methoxy duloxetine, which is one of the two major circulating metabolites of duloxetine found in plasma. droracle.ainih.govclinpgx.org These conjugated metabolites are pharmacologically inactive and are primarily excreted in the urine. droracle.ai

Downstream Metabolic Pathway of this compound
MetaboliteMetabolic ReactionSubsequent Product(s)Final Fate
This compound Oxidation/HydroxylationCatechol duloxetineFurther metabolism and conjugation (e.g., methylation, sulfation)
Catechol duloxetine Methylation5-hydroxy, 6-methoxy duloxetine
5-hydroxy, 6-methoxy duloxetine Sulfation (Conjugation)Sulfate conjugate of 5-hydroxy, 6-methoxy duloxetineMajor circulating metabolite; excreted in urine. droracle.ainih.govclinpgx.org

Conjugation Pathways

Following the initial CYP-mediated hydroxylation, this compound and other related intermediates enter various conjugation pathways, which represent the major routes for their elimination. nih.govnih.gov These pathways involve the addition of endogenous molecules such as glucuronic acid or sulfate, leading to the formation of pharmacologically inactive metabolites that are primarily excreted in the urine. droracle.ainih.gov

One of the significant biotransformation routes for the hydroxylated metabolites of duloxetine is direct conjugation with glucuronic acid. nih.govdrugbank.com After its formation via CYP1A2 and CYP2D6, the 6-hydroxy metabolite can undergo glucuronidation. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which facilitates the transfer of a glucuronic acid moiety to the hydroxyl group of the metabolite. This conjugation significantly increases the polarity of the molecule, preparing it for efficient renal clearance.

The metabolic pathway of duloxetine involves sequential oxidation and methylation steps prior to conjugation. nih.gov Following the initial hydroxylation that can yield 5-hydroxy and 6-hydroxy intermediates, a catechol intermediate is formed. drugbank.com This catechol can then be methylated. One of the major metabolites identified in human plasma is the glucuronide conjugate of 6-hydroxy-5-methoxy duloxetine, designated as M10. nih.gov This indicates a metabolic sequence involving hydroxylation, methylation, and subsequent glucuronidation before elimination. nih.gov

Metabolite IDPrecursorConjugation ReactionFinal Conjugated Metabolite
M75-Hydroxy-6-Methoxy DuloxetineSulfation5-Hydroxy-6-Methoxy Duloxetine Sulfate

Beyond the primary pathways, further oxidation can occur, leading to dihydroxylated intermediates that also undergo conjugation. nih.gov Research has identified the glucuronide conjugate of 4,6-dihydroxy duloxetine (M9) as another major metabolite present in plasma. nih.gov This finding suggests that after an initial hydroxylation at the 4-position, a second hydroxylation can occur at the 6-position (or vice versa), followed by glucuronide conjugation to facilitate excretion. nih.gov

Metabolite IDPrecursorConjugation ReactionFinal Conjugated Metabolite
M94,6-Dihydroxy DuloxetineGlucuronidation4,6-Dihydroxy Duloxetine Glucuronide
M106-Hydroxy-5-Methoxy DuloxetineGlucuronidation6-Hydroxy-5-Methoxy Duloxetine Glucuronide

Alternative Metabolic Branches (e.g., Dihydrodiol Formation via Epoxide Intermediate)

In addition to direct hydroxylation, an alternative metabolic pathway for duloxetine involves the formation of a dihydrodiol metabolite. fda.gov This pathway proceeds through a potentially reactive epoxide intermediate. fda.gov The formation of this epoxide on the naphthyl ring is likely catalyzed by CYP enzymes. Subsequently, the enzyme epoxide hydrolase is thought to hydrolyze the epoxide, leading to the formation of a more stable dihydrodiol-duloxetine. fda.gov This dihydrodiol can then be conjugated before excretion. The existence of this pathway is supported by the detection of cysteine conjugates, which suggests the presence of a reactive intermediate capable of binding to cellular nucleophiles. fda.gov

Non-Cytochrome P450 Enzymes in Oxidative Metabolism

The oxidative metabolism of duloxetine is predominantly mediated by the cytochrome P450 system, specifically CYP1A2 and CYP2D6. nih.govnih.gov The available scientific literature extensively documents the central role of these enzymes in the initial hydroxylation steps. clinpgx.orgclinpgx.orgnih.gov While non-CYP enzymes like epoxide hydrolase participate in subsequent hydrolytic steps, there is no evidence in the reviewed sources to suggest the involvement of other enzymes such as succinate (B1194679) dehydrogenase or lactate (B86563) dehydrogenase in the oxidative metabolism of duloxetine. fda.gov

Synthetic Methodologies for 6 Hydroxy Duloxetine and Its Derivatives for Research

Chemical Synthesis of 6-Hydroxy Duloxetine (B1670986) for Reference Standards and Research

The chemical synthesis of 6-Hydroxy Duloxetine for research applications typically involves a multi-step process. One common strategy is based on the condensation of a pre-functionalized naphthalene (B1677914) ring with the thiophene-containing side chain. ijpsdronline.compsu.edu This approach allows for the precise placement of the hydroxyl group at the C-6 position of the naphthyl ring. Several putative phase I metabolites of duloxetine, including the 4-hydroxy, 5-hydroxy, and 6-hydroxy variants, have been synthesized for research purposes. nih.gov

Direct hydroxylation of the duloxetine molecule is challenging and lacks regioselectivity. Therefore, synthetic strategies focus on building the molecule from precursors where the naphthyl ring is already functionalized. A key method involves the condensation of the thiophene (B33073) side chain with a corresponding fluoronaphthol. ijpsdronline.compsu.edu

For the synthesis of this compound (designated as metabolite M9 in some studies), the process starts with a precursor like 1-fluoronaphth-6-ol. ijpsdronline.com The hydroxyl group is first protected, for instance as a methyl ether, yielding 1-fluoro-6-methoxynaphthalene. ijpsdronline.com This protected intermediate is then condensed with the appropriate thiophene side chain. Subsequent removal of the protecting group yields the final this compound product. ijpsdronline.compsu.edu This bottom-up approach ensures that the hydroxyl group is introduced at the desired position on the naphthalene ring.

Protecting groups are crucial in the multi-step synthesis of complex molecules like this compound to prevent unwanted side reactions. During the synthesis of hydroxylated duloxetine metabolites, hydroxyl groups on the naphthalene ring precursors are typically protected before the condensation step. ijpsdronline.compsu.edu

For instance, in the synthesis of this compound from 1-fluoronaphth-6-ol, the hydroxyl group is protected as a methyl ether. ijpsdronline.com In broader synthetic schemes for related metabolites, hydroxyl groups have been protected as ketals or acetals. ijpsdronline.compsu.edu These protecting groups are stable under the conditions required for the condensation reaction. After the main carbon skeleton is assembled, these groups can be selectively removed, often by treatment with a mild acid like acetic acid, to reveal the free hydroxyl group in the final product. ijpsdronline.compsu.edu For the amino group in the side chain, N-protecting groups such as ethoxycarbonyl or trifluoroacetyl can be used during certain synthetic transformations. google.com

Table 1: Examples of Protecting Groups in Duloxetine Analogue Synthesis This table is interactive. Click on headers to sort.

Functional Group to Protect Protecting Group Example Typical Deprotection Reagent Reference
Naphthyl Hydroxyl Methyl Ether Boron tribromide (BBr3) ijpsdronline.com
Naphthyl Hydroxyl Ketal / Acetal Acetic Acid ijpsdronline.compsu.edu
Amino Group Ethoxycarbonyl - google.com
Amino Group Trifluoroacetyl - google.com

Preparation of Conjugated Forms (Glucuronides, Sulfates) for Research

In humans, duloxetine metabolites are primarily excreted as conjugated forms. nih.gov Therefore, the synthesis of these phase II metabolites, such as glucuronides and sulfates, is necessary for comprehensive metabolic profiling and as analytical standards. nih.gov

A standard chemical method for synthesizing glucuronide conjugates is through O-alkylation. The glucuronide conjugate of this compound (M4 in some studies) can be synthesized via this route. ijpsdronline.com The process involves the reaction of this compound with a protected glucuronic acid derivative, such as acetobromo-α-D-glucuronic acid methyl ester. ijpsdronline.compsu.edu This reaction forms a glycosidic bond with the hydroxyl group on the naphthalene ring. The final step is a saponification reaction to hydrolyze the ester group on the glucuronic acid moiety, yielding the desired glucuronide conjugate. ijpsdronline.compsu.edu A similar approach has been used to synthesize other hydroxylated duloxetine glucuronides, like the 4-hydroxy duloxetine glucuronide. psu.edu Sulfate (B86663) conjugates have also been chemically synthesized for research. nih.gov

Biocatalysis offers an alternative, often highly selective, method for producing conjugated metabolites. Enzymatic glucuronidation can be used to synthesize these derivatives under mild conditions. While direct enzymatic synthesis of this compound glucuronide is not detailed, the approach has been successfully applied to closely related duloxetine metabolites. For example, the glucuronide conjugate of 4,6-dihydroxy duloxetine was synthesized by adding the dihydroxy metabolite to cultures of Streptomyces sp. and Actinoplanes missouriensis. ijpsdronline.compsu.edu These microorganisms contain enzymes capable of performing the glucuronidation reaction. The cultures are incubated for several days, after which the conjugated metabolite is isolated and purified. psu.edu This demonstrates the feasibility of using enzymatic methods to produce complex metabolites for research purposes.

Stereo-controlled Synthesis Considerations for Analogues

The pharmacological activity of duloxetine and its analogues is dependent on their stereochemistry, specifically the (S)-configuration at the chiral center in the propanamine side chain. Therefore, synthetic methods for analogues must control this stereocenter. Numerous stereoselective synthetic approaches have been developed for duloxetine itself, and these principles are applicable to the synthesis of its hydroxylated analogues. researchgate.net

Key strategies for achieving stereocontrol include:

Asymmetric Hydrogenation: This is a powerful technique for the enantioselective reduction of a ketone precursor to the corresponding chiral alcohol. Chiral catalysts, often based on ruthenium (Ru) or iridium (Ir), are used to achieve high enantiomeric excess (ee). nih.govrsc.org For example, an iridium complex with a specific chiral ligand has been shown to be highly effective for the asymmetric hydrogenation of various N-Boc-β-amino ketones, providing chiral γ-amino alcohols with excellent yields and enantioselectivities (up to >99% ee). nih.gov

Direct Catalytic Asymmetric Aldol (B89426) Reaction: This method can be used to construct the chiral β-hydroxy amine backbone. A concise synthesis of duloxetine has been reported using a direct catalytic asymmetric aldol reaction of a thioamide, which can be scaled up to produce the aldol product in high enantiomeric excess. acs.org

Dynamic Kinetic Resolution (DKR): This process combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. A DKR of a racemic β-hydroxy nitrile intermediate using a lipase (B570770) and a ruthenium catalyst has been employed in an efficient synthesis of (S)-duloxetine. rsc.org

These stereo-controlled methods are crucial for synthesizing specific enantiomers of this compound and its analogues, enabling precise evaluation of their biological activities.

Analytical Quantification and Characterization of 6 Hydroxy Duloxetine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 6-Hydroxy Duloxetine (B1670986) from its parent compound and other metabolites, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 6-Hydroxy Duloxetine. ijpsdronline.comijpsdronline.com A variety of reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of duloxetine and its metabolites, including this compound, in different biological samples like plasma, urine, feces, and bile. ijpsdronline.comijpsdronline.com

Method development often involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength. A common approach utilizes a C18 column, such as a µ-Bondapak C18 (250mm × 4.6mm, 5µm particle size). ijpsdronline.comijpsdronline.com The mobile phase typically consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) buffer. ijpsdronline.comijpsdronline.comresearchgate.net For instance, a mobile phase of methanol and phosphate buffer (pH 7.8, 50 mM) in a 7:3 (v/v) ratio has been successfully used. ijpsdronline.comijpsdronline.com Other methods have employed different ratios, such as 6:4 (v/v) of the same components, or a combination of phosphate buffer (pH 2.5) and acetonitrile (60:40 v/v). researchgate.net The flow rate is generally maintained around 1.0 ml/min. ijpsdronline.comijpsdronline.comresearchgate.net

Validation of these HPLC methods is performed according to established guidelines to ensure their reliability. Key validation parameters include linearity, precision, accuracy, selectivity, and robustness. oup.com Linearity is typically assessed over a specific concentration range, while accuracy is determined through recovery studies. pharmacyjournal.inwjahr.com Precision is evaluated by examining repeatability and intermediate precision, with the relative standard deviation (RSD) of peak areas serving as a key metric. oup.com For example, the repeatability for impurities has been reported with an RSD of less than 2%. oup.com

The following table summarizes typical HPLC parameters used for the analysis of this compound and related compounds:

ParameterValue
Column µ-Bondapak C18 (250mm × 4.6mm, 5µm)
Mobile Phase Methanol: Phosphate Buffer (pH 7.8, 50 mM) (7:3 v/v)
Flow Rate 1.0 ml/min
Detection Wavelength 221 nm
Injection Volume 200 µl
This table presents a representative set of HPLC conditions and may vary depending on the specific analytical requirements.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, primarily a substantial reduction in analysis time, often by a factor of nine. omicsonline.org This technique has been effectively applied for the quantitative determination of duloxetine and its impurities, including its metabolites. omicsonline.org

UPLC methods typically employ columns with smaller particle sizes (e.g., 1.8 µm or 2.2 µm), such as an Acquity UPLC™ HSS T3 or a shim-pack XR-ODS II. omicsonline.orgresearchgate.net This allows for faster separations without compromising resolution. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen orthophosphate adjusted to a specific pH) and an organic solvent like acetonitrile. omicsonline.orgresearchgate.net For example, a gradient elution on a shim-pack XR-ODS II column (3.0 × 100 mm, 2.2 μm) with a mobile phase of 0.01M sodium dihydrogen orthophosphate buffer and 0.1% triethylamine (B128534) (pH 7.0) as mobile phase-A, and a mixture of acetonitrile and water (90:10) as mobile phase-B, has been utilized. omicsonline.org The flow rate in UPLC methods is typically around 0.6 to 0.9 ml/min, and the column temperature is often maintained at 40°C. oup.comomicsonline.org

The enhanced speed and resolution of UPLC make it a valuable tool for high-throughput analysis in settings such as pharmaceutical manufacturing for cleaning validation and in clinical research for analyzing large numbers of biological samples. researchgate.netwaters.com

Spectrometric and Spectroscopic Characterization

Spectrometric and spectroscopic techniques are indispensable for the definitive identification, structural elucidation, and sensitive quantification of this compound.

Mass Spectrometry (MS and LC-MS/MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of this compound. nih.gov LC-MS/MS methods offer high sensitivity and selectivity, allowing for the measurement of low concentrations of the metabolite in complex biological matrices like human plasma. nih.gov

For quantification, the mass spectrometer is typically operated in multiple reaction monitoring (MRM) or selective reaction monitoring (SRM) mode. nih.gov This involves monitoring a specific precursor ion to product ion transition. For this compound, the protonated molecular ion [M+H]+ is observed at an m/z of 314.09. ijpsdronline.comijpsdronline.com Characteristic fragment ions of duloxetine and its metabolites, such as those at m/z 44 and m/z 154, are often used for identification and as "characteristic markers". psu.edu

The development of LC-MS/MS assays requires careful optimization of both chromatographic and mass spectrometric conditions. nih.gov One of the challenges can be the chromatographic separation of isomeric hydroxy metabolites, such as 4-hydroxy, 5-hydroxy, and this compound, to ensure accurate quantification. nih.gov Furthermore, different ionization conditions may be required for various metabolites; for instance, glucuronide conjugates are readily ionized under positive electrospray ionization (ESI), while sulfate (B86663) conjugates may require negative ESI for adequate sensitivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the definitive structural elucidation of this compound. ijpsdronline.comijpsdronline.comresearchgate.net Both ¹H NMR and ¹³C NMR are employed to confirm the molecular structure, which is often done after the metabolite has been synthesized. ijpsdronline.comijpsdronline.com

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different protons in the molecule. ijpsdronline.comijpsdronline.com For example, a singlet for the methyl group on the nitrogen, multiplets for the methylene (B1212753) protons of the propyl chain, and signals in the aromatic region corresponding to the protons on the naphthalene (B1677914) and thiophene (B33073) rings can be observed. ijpsdronline.comijpsdronline.com The specific chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. ijpsdronline.comijpsdronline.com The structure of this compound (designated as M9 in one study) was confirmed with ¹H NMR (400 MHz, CDCl₃) showing a singlet at δ 2.381 ppm (3H, -NH-CH₃) and a mass spectrometry ESI TOF result of m/z 314.09 (M+H). ijpsdronline.com

UV-Vis Spectrophotometry in Metabolite Analysis

UV-Vis spectrophotometry is a more traditional but still valuable technique used in the analysis of this compound and its parent compound. ijpsdronline.comijpsdronline.com It is often used as a detection method in HPLC systems. ijpsdronline.comijpsdronline.com The chromophoric nature of the naphthalene and thiophene rings in the duloxetine structure allows for detection by UV absorbance. ijpsdronline.comijpsdronline.com

The UV spectrum of duloxetine and its metabolites typically shows absorption maxima in the ultraviolet region. For the analysis of duloxetine and its metabolites by HPLC, detection is often carried out at wavelengths such as 221 nm or 230 nm. ijpsdronline.comijpsdronline.compsu.edu While UV-Vis spectrophotometry is less specific than mass spectrometry, it is a robust and cost-effective method for routine quantification when coupled with a validated chromatographic separation. researchgate.netasianpubs.org Some methods have also reported an absorption maximum for duloxetine hydrochloride at 290 nm. asianpubs.org

Application in Bioanalytical Method Development and Validation

The accurate quantification and characterization of drug metabolites are fundamental to understanding the pharmacokinetics and metabolic fate of a parent compound. For this compound, a metabolite of the serotonin-norepinephrine reuptake inhibitor duloxetine, robust bioanalytical methods are essential for both preclinical and clinical research. These methods are critical for quantifying its presence in various biological samples and rely on the availability of pure reference standards for validation and quality control.

Quantification in Biological Matrices (e.g., Microsomes, Plasma, Urine, Feces, Bile)

The quantification of this compound and its subsequent conjugates is performed across a range of biological matrices, each providing unique insights into the metabolic pathway of duloxetine. Duloxetine is extensively metabolized, with oxidation of the naphthyl ring at the 4-, 5-, or 6-positions being a primary route, followed by conjugation. nih.govresearchgate.net

Microsomes: In vitro studies using human liver microsomes have been instrumental in identifying the specific cytochrome P450 (CYP) enzymes responsible for the initial hydroxylation of duloxetine. These studies have shown that CYP1A2 and CYP2D6 are the primary enzymes that catalyze the formation of 4-hydroxy, 5-hydroxy, and this compound. pharmgkb.orgpharmgkb.orgresearchgate.net While microsomal incubations are excellent for identifying potential metabolites, the quantitative results may not perfectly mirror the in vivo metabolic profile due to the absence of conjugation enzymes and other complex biological factors. fda.gov

Plasma: Plasma is the most common matrix for pharmacokinetic analysis. Sensitive bioanalytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to measure the major circulating metabolites of duloxetine. researchgate.net The development of these assays presents several challenges. A key issue is the need for chromatographic resolution to separate the glucuronide conjugates of the 4-, 5-, and 6-hydroxy isomers. nih.gov Furthermore, different conjugates may require different ionization conditions for optimal sensitivity in mass spectrometry; for instance, glucuronide conjugates are readily ionized under positive electrospray ionization (ESI) conditions, whereas sulfate conjugates often require negative ESI. nih.gov Validated methods have demonstrated acceptable precision and accuracy over concentration ranges typically from 1 to 1000 ng/mL for major metabolites. researchgate.netnih.gov

MethodAnalyte(s)MatrixExtractionChromatographic ColumnMobile Phase ComponentsLLOQReference
LC-MS/MS Duloxetine & 4-hydroxy duloxetine glucuronideHuman PlasmaSolid Phase Extraction (SPE)Not SpecifiedNot SpecifiedNot Specified researchgate.net
HPLC-MS/MS DuloxetineHuman PlasmaLiquid-Liquid Extraction (LLE)Luna® C8Milli-Q water (0.05% formic acid, 0.1% ammonium (B1175870) trifluoroacetate), Methanol0.100 ng/mL rjptonline.org
LC-MS/MS DuloxetineRat PlasmaProtein PrecipitationEclipse XDB-C18Acetonitrile, Ammonium formate (B1220265) (2 mM) with 0.1% formic acid1.00 ng/mL fda.gov.tw
MELC-FL Duloxetine, 5-hydroxy-6-methoxy duloxetine, 4-hydroxy duloxetine glucuronideRat PlasmaDirect Injection (after dilution)Water Symmetry C18Microemulsion25-50 ng/mL researchgate.net
LC-MS/MS 4-hydroxy duloxetine glucuronide, 5-hydroxy-6-methoxy duloxetine sulfateHuman PlasmaNot SpecifiedNot SpecifiedNot Specified1 ng/mL nih.gov

Urine, Feces, and Bile: Following administration, duloxetine metabolites are primarily eliminated through urine (approximately 72%) and to a lesser extent, feces (around 18-20%). nih.govpsu.edunih.govdrugbank.com In urine, the metabolites are found almost exclusively in their conjugated forms, such as glucuronides and sulfates. nih.govnih.gov In fecal samples, the parent duloxetine and 4-hydroxy duloxetine have been identified. nih.govpsu.edu The presence of metabolites in feces is thought to be partly due to biliary secretion. drugbank.com

Development of Reference Standards for Quality Control and Research

The availability of highly purified and well-characterized reference standards for this compound is a prerequisite for any quantitative bioanalytical work. These standards are indispensable for the development, validation, and routine use of analytical methods. synzeal.comcleanchemlab.com

Reference standards for this compound serve several critical functions:

Method Development and Validation: They are used to optimize chromatographic conditions, tune mass spectrometer parameters, and establish the performance characteristics of a new analytical method, including its linearity, accuracy, precision, and specificity. synzeal.comcleanchemlab.comaxios-research.com

Quality Control (QC): During the analysis of study samples, QC samples spiked with known concentrations of the this compound reference standard are run in parallel. This ensures the ongoing reliability and accuracy of the analytical data being generated. synzeal.comsynzeal.com

Impurity Identification: In the context of pharmaceutical manufacturing, reference standards help in the identification and quantification of metabolites that may be present as impurities in the final drug product or that form during stability studies. axios-research.comsynzeal.com

Chemically identified as (S)-5-(3-(Methylamino)-1-(thiophen-2-yl)propoxy)naphthalen-2-ol, the this compound reference standard is supplied with a comprehensive certificate of analysis that confirms its identity and purity, ensuring its suitability for regulatory-compliant applications. synzeal.comcleanchemlab.com

Pharmacological and Toxicological Implications of 6 Hydroxy Duloxetine in Preclinical Research

Assessment of Pharmacological Activity of 6-Hydroxy Duloxetine (B1670986) Metabolites

In Vitro Binding Assays to Neurotransmitter Transporters (e.g., Serotonin (B10506) and Norepinephrine (B1679862) Transporters)

Preclinical research has sought to characterize the pharmacological activity of 6-Hydroxy Duloxetine, a metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. In vitro binding assays are a important tool in this assessment, providing insight into the affinity of a compound for specific molecular targets. These assays have been employed to determine the binding of this compound to key neurotransmitter transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Studies utilizing radioligand binding assays have demonstrated that this compound exhibits a notable affinity for both SERT and NET. In these assays, a radiolabeled ligand known to bind to the transporter of interest is incubated with a preparation of the transporter in the presence of varying concentrations of the test compound (in this case, this compound). The ability of this compound to displace the radioligand is measured, and from this, its binding affinity (often expressed as the inhibitor constant, Ki) can be determined.

One study reported the following Ki values for this compound:

Serotonin Transporter (SERT): 1.00 nM fda.gov

Norepinephrine Transporter (NET): 4.72 nM fda.gov

These values indicate that this compound is a potent inhibitor of both serotonin and norepinephrine transporters in vitro. For context, a lower Ki value signifies a higher binding affinity.

Comparison of Activity Profile with Parent Compound Duloxetine

Here is a comparison of the in vitro binding affinities (Ki values in nM) of this compound and its parent compound, duloxetine, for the serotonin and norepinephrine transporters:

CompoundSerotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
Duloxetine 0.8 fda.gov7.3 fda.gov
This compound 1.00 fda.gov4.72 fda.gov

As the data indicates, both duloxetine and its 6-hydroxy metabolite demonstrate high affinity for both transporters. Notably, this compound shows a slightly lower affinity for the serotonin transporter but a slightly higher affinity for the norepinephrine transporter when compared to the parent compound.

Elucidation of Lack of Significant Contribution to Overall Pharmacodynamic Effects of Duloxetine

Following its formation via oxidation of the naphthyl ring of duloxetine, this compound undergoes Phase II metabolism, primarily through glucuronidation and sulfation. caldic.commims.comdroracle.ai These conjugation reactions result in the formation of this compound glucuronide and this compound sulfate (B86663). caldic.comdroracle.ai These conjugated metabolites have been shown to have Ki values greater than 3000 nM for both the serotonin and norepinephrine transporters, rendering them essentially inactive at these targets. fda.gov

The major circulating metabolites of duloxetine found in plasma are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy, 6-methoxy duloxetine, both of which are also inactive at the serotonin and norepinephrine transporters. pharmgkb.org The concentration of unconjugated, active metabolites like this compound in the systemic circulation is very low. lilly.com Therefore, while this compound is pharmacologically active in its unconjugated form, its rapid conversion to inactive conjugates prevents it from reaching concentrations high enough to exert a significant clinical effect.

In Vitro Studies on Drug-Drug Interactions Mediated by 6-Hydroxylation Pathway

Effects of Cytochrome P450 Inhibitors on Duloxetine Metabolism and this compound Formation

The formation of this compound is a key step in the metabolism of duloxetine, and this process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Specifically, CYP1A2 and CYP2D6 are the major enzymes responsible for the oxidation of duloxetine to its hydroxylated metabolites, including this compound. droracle.aiwinona.eduwinona.edupharmgkb.org

Given the reliance on these enzymes, there is a potential for drug-drug interactions when duloxetine is co-administered with substances that inhibit CYP1A2 or CYP2D6. Inhibition of these enzymes can lead to decreased metabolism of duloxetine, resulting in higher plasma concentrations of the parent drug and potentially altered levels of its metabolites.

In vitro studies have demonstrated that inhibitors of CYP1A2 can significantly impact the metabolism of duloxetine. For example, fluvoxamine (B1237835), a potent CYP1A2 inhibitor, has been shown to substantially increase the exposure to duloxetine. nih.govdrugbank.com One study reported that co-administration of fluvoxamine with duloxetine resulted in a 460% increase in the area under the plasma concentration-time curve (AUC) and a 141% increase in the maximum plasma concentration (Cmax) of duloxetine. nih.gov This indicates a significant reduction in the metabolic clearance of duloxetine, which would consequently affect the formation of this compound.

These findings highlight the importance of considering potential drug-drug interactions involving the CYP-mediated 6-hydroxylation pathway of duloxetine.

Potential for this compound or its Conjugates to Inhibit other CYP Enzymes

In addition to being a product of CYP-mediated metabolism, there is also interest in whether this compound or its subsequent conjugates have the potential to inhibit the activity of other CYP enzymes. Such inhibition could lead to drug-drug interactions by impairing the metabolism of other co-administered drugs that are substrates for these enzymes.

However, in vitro studies have generally indicated that neither duloxetine nor its major circulating metabolites, including the conjugated forms of this compound, are significant inhibitors of the major CYP enzymes at clinically relevant concentrations. fda.gov While duloxetine itself is a moderate inhibitor of CYP2D6, it does not appear to have a clinically significant inhibitory effect on CYP1A2, CYP2C9, or CYP3A4. fda.gov

Specifically, in vitro studies have shown that duloxetine does not inhibit or induce CYP3A activity. fda.gov Furthermore, while duloxetine is an inhibitor of the CYP1A2 isoform in in vitro studies, clinical studies have not demonstrated a clinically significant effect on the metabolism of CYP1A2 substrates. fda.gov

Given that the conjugated metabolites of this compound are the primary circulating forms and are pharmacologically inactive, it is unlikely that they would exert any significant inhibitory effects on CYP enzymes in vivo.

Preclinical Models for Metabolism and Disposition Studies

The metabolic fate of duloxetine, a serotonin and norepinephrine reuptake inhibitor, is extensively studied in preclinical models to understand its biotransformation and disposition. These studies are crucial for interpreting potential toxicological findings and for predicting the metabolic profile in humans. Key preclinical models include rodent species and in vitro systems using human liver preparations.

Rodent models, particularly rats and mice, are fundamental in the in vivo investigation of duloxetine metabolism. nih.govhres.ca Following administration, duloxetine is extensively metabolized, with the resulting metabolites being major components found in biological samples. fda.gov

In both mice and rats, the primary metabolites identified are the glucuronide conjugates of 4-hydroxy duloxetine and this compound. hres.ca Studies involving the administration of ¹⁴C-labeled duloxetine to rats showed that radioactivity was primarily observed in the liver, kidney, lung, and gastrointestinal tract. hres.ca This distribution pattern highlights the principal organs involved in the metabolism and excretion of the compound.

Mouse models are frequently employed for mechanistic studies of drug-induced adverse effects due to the availability of transgenic variants. nih.gov In mice, after oral administration of duloxetine, plasma, urine, and feces are collected for metabolite profiling. nih.gov Such studies have identified a wide array of metabolites, confirming that oxidation of the naphthyl ring is a major metabolic pathway. nih.govfda.gov The formation of this compound is a result of this initial oxidative step. fda.gov

Interestingly, while both rodent models produce this compound, there can be quantitative differences in the metabolic profiles compared to humans, which underscores the importance of cross-species comparisons. nih.gov

Table 1: Key Findings in Rodent Models for this compound

Model Key Findings Reference

| Rat | - Glucuronide conjugate of this compound is a major metabolite. hres.ca

  • Highest concentrations of radioactivity (from labeled duloxetine) found in the liver and kidney. hres.ca
  • In vitro studies with rat liver microsomes identified this compound as a metabolite. fda.gov | hres.cafda.gov | | Mouse | - Glucuronide conjugate of this compound is a major metabolite. hres.ca
  • Used to create a comprehensive metabolic profile of duloxetine, identifying numerous metabolites. nih.gov
  • A total of 39 metabolites were identified in studies using mouse liver microsomes and in vivo mouse models. nih.gov | nih.govhres.ca |
  • In vitro studies using human liver microsomes and, to a lesser extent, liver slices are critical for characterizing the metabolic pathways of duloxetine without the complexities of a whole-organism system. nih.govpharmgkb.orgpharmgkb.org These models allow for the precise identification of the enzymes responsible for the formation of specific metabolites, including this compound.

    The formation of this compound is a key step in the biotransformation of the parent drug. drugbank.comnih.gov This metabolite, along with others, is then subject to further metabolic processes. nih.gov The use of human liver microsomes also allows for the investigation of potential drug-drug interactions by assessing the inhibitory effects of other compounds on the formation of these metabolites. pharmgkb.org

    Table 2: Research Findings from Human Liver Microsome and Slice Studies

    Study Type Key Findings Reference

    | Human Liver Microsomes | - Identified CYP1A2 and CYP2D6 as the primary enzymes for the formation of this compound. pharmgkb.orgpharmgkb.org

  • Confirmed the major biotransformation pathway of duloxetine is oxidation followed by glucuronidation. pharmgkb.org
  • Species differences in metabolite formation were noted when comparing human and mouse liver microsomes. nih.gov | nih.govpharmgkb.orgpharmgkb.org | | Human Liver Slices | - Used in conjunction with microsomes to provide a more complete picture of metabolism, as they retain the cellular architecture and cofactors of the liver. fda.gov | fda.gov |
  • Investigational Studies on Metabolite Contribution to Parent Drug Disposition and Elimination

    The hydroxylated metabolites, including this compound, undergo further biotransformation, primarily through conjugation with glucuronic acid or sulfate. nih.govhres.ca For instance, this compound can be further metabolized to 5-hydroxy-6-methoxy duloxetine, which is then conjugated. nih.gov These conjugated metabolites are more water-soluble, which facilitates their excretion from the body, predominantly via the urine. drugbank.comnih.gov

    Studies tracking radiolabeled duloxetine in humans have shown that approximately 70% of the administered dose is recovered in the urine as metabolites, with another 20% excreted in the feces. drugbank.comnih.gov The major circulating metabolites in plasma are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine. caldic.comnih.gov Although this compound itself is a precursor to one of these major circulating conjugated metabolites, the hydroxylated metabolites in their unconjugated form are generally considered to be pharmacologically inactive. caldic.comeuropa.eu

    Future Research Directions and Methodological Advancements

    Advanced Bioanalytical Strategies for Comprehensive Metabolite Profiling and Quantification

    The accurate and sensitive quantification of drug metabolites is fundamental to pharmacokinetic and pharmacodynamic studies. For 6-hydroxy duloxetine (B1670986) and other metabolites of duloxetine, advanced bioanalytical techniques are continuously being developed and refined.

    High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the cornerstone methods for the determination of duloxetine and its metabolites in biological matrices such as plasma and urine. researchgate.netresearchgate.net These methods offer high sensitivity and selectivity, allowing for the quantification of low-concentration analytes. tandfonline.com For instance, a validated UPLC-MS/MS method has been successfully used for the simultaneous quantification of duloxetine and its major metabolites in human plasma. researchgate.net The development of such methods often involves a rigorous validation process to ensure linearity, accuracy, precision, and stability under various conditions. researchgate.net

    Future advancements in this area are likely to focus on:

    Miniaturization and Automation: Techniques like nano-liquid chromatography and online sample preparation can enhance sensitivity by minimizing sample loss and degradation. tandfonline.com

    High-Resolution Mass Spectrometry (HRMS): HRMS provides more detailed structural information, aiding in the identification of novel or unexpected metabolites.

    Improved Sample Preparation: Innovations in sample extraction techniques, such as solid-phase extraction and liquid-liquid extraction, aim to improve recovery and reduce matrix effects, which can interfere with accurate quantification. researchgate.net

    Interactive Table: Bioanalytical Methods for Duloxetine and its Metabolites

    MethodMatrixAnalytesKey FeaturesReference
    UPLC-MS/MSBeagle Dog PlasmaDuloxetine, Thioctic AcidProtein precipitation extraction, Isocratic and gradient elution researchgate.net
    LC-MSHuman PlasmaDuloxetine HydrochlorideLiquid-Liquid extraction, Validated for sensitivity and selectivity researchgate.net
    Gas ChromatographyHuman PlasmaDuloxetine HClDerivatization with Ethyl Chloroformate, Flame Ionization Detector researchgate.net
    RP-HPLCRabbit PlasmaDuloxetine and major metabolitesIsocratic, structure characterization by MS and NMR researchgate.net

    In Silico Modeling and Computational Chemistry for Predicting 6-Hydroxylation and Further Metabolism

    Computational approaches are becoming increasingly integral to drug metabolism research. In silico models and computational chemistry offer predictive insights into the metabolic fate of drugs like duloxetine, complementing experimental data.

    Computational tools like SmartCYP can predict the sites of metabolism on a drug molecule. winona.edu These algorithms analyze the chemical structure of a compound to identify atoms that are most likely to undergo metabolic reactions, such as hydroxylation. winona.edu For duloxetine, such models can predict the likelihood of hydroxylation at the 6-position of the naphthyl ring, among other potential sites. winona.edu Furthermore, computational models can be used to study the bioactivation of thiophene-containing compounds, a structural feature of duloxetine, by predicting the likelihood of S-oxidation or epoxidation. nih.gov

    Future directions in this field include:

    Refining Prediction Algorithms: Improving the accuracy of metabolism prediction software by incorporating larger and more diverse datasets.

    Integrating Multi-Omics Data: Combining genomic, transcriptomic, and proteomic data into PBPK models for more personalized predictions of drug metabolism.

    Quantum Chemical Calculations: Using quantum chemistry to investigate the electronic mechanisms of metabolic reactions, providing a deeper understanding of why certain metabolic pathways are favored. mhlw.go.jp

    Mechanistic Studies on the Precise Role of Specific Enzyme Variants in 6-Hydroxylation

    The formation of 6-hydroxy duloxetine is primarily catalyzed by cytochrome P450 enzymes, with CYP2D6 and CYP1A2 playing significant roles. pharmgkb.orgcaldic.com Understanding the precise contribution of different CYP isozymes and their genetic variants is crucial for predicting inter-individual variability in drug response.

    Genetic polymorphisms in CYP enzymes can lead to significant differences in metabolic activity. nih.gov For example, individuals who are "poor metabolizers" for CYP2D6 may have altered clearance of duloxetine and different metabolite profiles compared to "extensive metabolizers." pharmgkb.org

    Future research will likely focus on:

    Characterizing Rare Variants: Investigating the impact of less common genetic variants in CYP enzymes on duloxetine metabolism.

    Enzyme-Substrate Interactions: Using techniques like X-ray crystallography and molecular dynamics simulations to visualize how duloxetine and its metabolites bind to the active sites of different CYP enzymes.

    Non-CYP Pathways: Exploring the potential role of other enzyme systems, such as flavin-containing monooxygenases (FMOs), in the metabolism of duloxetine.

    Development of Novel Synthetic Routes for Labeled this compound for Advanced Research Applications

    The availability of isotopically labeled standards is essential for many advanced bioanalytical and metabolic studies. Labeled compounds, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are used as internal standards in mass spectrometry-based quantification to ensure high accuracy and precision. They are also invaluable tools in metabolic pathway elucidation.

    The synthesis of labeled this compound presents a significant chemical challenge. The development of efficient and stereoselective synthetic routes is an active area of research. Biocatalysis, which employs enzymes to carry out specific chemical transformations, offers a promising approach for the synthesis of chiral molecules like duloxetine and its metabolites. acs.org For instance, enzymes such as lipases have been used in the kinetic resolution of key intermediates in duloxetine synthesis. acs.org

    Future efforts in this area will likely involve:

    Novel Catalytic Methods: Exploring new metal-catalyzed reactions and organocatalysis to develop more efficient and environmentally friendly synthetic routes. rsc.org

    Chemoenzymatic Synthesis: Combining the advantages of traditional chemical synthesis with the high selectivity of biocatalysis to create novel pathways for labeled metabolite synthesis. acs.org

    Flow Chemistry: Utilizing continuous flow reactors to improve the efficiency, safety, and scalability of synthetic processes for producing labeled compounds.

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for quantifying 6-Hydroxy Duloxetine and its related impurities in pharmaceutical formulations?

    • Methodological Answer : Use reverse-phase HPLC with a CHIRAL ART Cellulose-C column (5 µm, 250 × 4.6 mm), mobile phase of n-hexane/2-propanol/diethylamine (83:17:0.2), and UV detection at 230 nm. System suitability criteria include resolution ≥7.4 between duloxetine and its related compounds and tailing factors between 0.8–1.5 . Validate impurity profiles using USP reference standards for duloxetine-related compounds (e.g., Related Compound F and H) .

    Q. What pharmacokinetic properties of this compound should be considered when designing bioavailability studies?

    • Methodological Answer : Prioritize half-life (10–15 hours in humans) and tissue distribution data, particularly in hepatic and renal impairment models. Use post-mortem analyses (e.g., femoral blood, vitreous humor) to assess toxicokinetics in overdose scenarios. Validate assays for metabolites in diverse biological matrices to account for inter-individual variability .

    Q. How do clinical trial designs for duloxetine address placebo response variability in chronic pain studies?

    • Methodological Answer : Incorporate pre-treatment functional MRI (fMRI) to measure baseline r-PHG (right parahippocampal gyrus) connectivity, which predicts placebo response. Use stratified randomization to balance subgroups with high/low placebo susceptibility. Correct for placebo effects using predictive biomarkers in duloxetine response analyses .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in duloxetine's efficacy between open-label and double-blind trials for neuropathic pain?

    • Methodological Answer : Conduct meta-regression analyses to identify confounding variables (e.g., baseline pain severity, comorbidities). Use pooled data from trials with standardized endpoints (e.g., 50% pain reduction) and adjust for publication bias via funnel plots. Cross-validate findings with mechanistic studies (e.g., serotonin/norepinephrine transporter binding assays) .

    Q. What advanced statistical approaches are recommended to differentiate between true therapeutic equivalence and lack of superiority in duloxetine comparative trials?

    • Methodological Answer : Apply equivalence testing with pre-defined margins (e.g., Δ ≤15% on VAS scale) rather than relying on non-significant superiority p-values. Use Bayesian hierarchical models to account for heterogeneity in multi-center trials. Sensitivity analyses should include per-protocol and intention-to-treat cohorts .

    Q. How should analytical protocols be optimized to detect low-abundance this compound metabolites in complex biological matrices?

    • Methodological Answer : Implement LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated duloxetine) to enhance sensitivity. Use solid-phase extraction (SPE) for sample cleanup and gradient elution to separate polar metabolites. Validate methods using incurred sample reanalysis (ISR) to ensure reproducibility .

    Q. What strategies mitigate bias in pooled analyses of duloxetine safety data across industry-sponsored trials?

    • Methodological Answer : Adopt the Cochrane RoB2 tool to assess risk of bias in randomization, blinding, and outcome reporting. Use independent adjudication committees for adverse event classification. Perform sensitivity analyses excluding trials with >20% missing data or conflicts of interest (e.g., Eli Lilly-sponsored studies) .

    Key Considerations for Researchers

    • Data Integration : Aggregate pharmacokinetic, efficacy, and safety data into unified databases with standardized fields (e.g., WHO Drug Dictionary coding) to enable cross-study comparisons .
    • Ethical Reporting : Disclose all authorship affiliations and funding sources in publications to address potential conflicts of interest .
    • Regulatory Compliance : Follow USP guidelines for stability testing (e.g., light protection, controlled room temperature storage) to prevent degradation during long-term studies .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.